4,5-Diaminobenzene-1,2-diol hydrobromide
Description
4,5-Diaminobenzene-1,2-diol hydrobromide is a diaminodiol compound with hydrobromic acid (HBr) as its counterion. The compound combines hydroxyl (-OH) and amine (-NH₂) groups on a benzene ring, with HBr enhancing its stability and solubility in polar solvents. Its reactivity may stem from the interplay of these functional groups, enabling participation in condensation reactions (e.g., Schiff base formation) or coordination chemistry .
Properties
Molecular Formula |
C6H9BrN2O2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
4,5-diaminobenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C6H8N2O2.BrH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,9-10H,7-8H2;1H |
InChI Key |
JCEZCFFYJBRYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)N)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminobenzene-1,2-diol hydrobromide typically involves the reaction of 4,5-diaminocatechol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4,5-Diaminocatechol} + \text{HBr} \rightarrow \text{4,5-Diaminobenzene-1,2-diol hydrobromide} ]
The reaction is usually performed at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4,5-Diaminobenzene-1,2-diol hydrobromide may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminobenzene-1,2-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
4,5-Diaminobenzene-1,2-diol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4,5-Diaminobenzene-1,2-diol hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on the evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
